3-Phenylpropyl isobutyrate

Catalog No.
S568438
CAS No.
103-58-2
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylpropyl isobutyrate

CAS Number

103-58-2

Product Name

3-Phenylpropyl isobutyrate

IUPAC Name

3-phenylpropyl 2-methylpropanoate

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3

InChI Key

VBTAKMZSMFMLGT-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCCCC1=CC=CC=C1

solubility

Soluble in oils; Insoluble in water
Soluble (in ethanol)
insoluble in water; soluble in oils
miscible (in ethanol)

Synonyms

3-phenylpropyl isobutyrate

Canonical SMILES

CC(C)C(=O)OCCCC1=CC=CC=C1

The exact mass of the compound 3-Phenylpropyl isobutyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in oils; insoluble in watersoluble (in ethanol)insoluble in water; soluble in oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404455. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Phenylpropyl isobutyrate (CAS 103-58-2) is a synthetic ester belonging to the cinnamyl phenylpropyl group, procured as a high-purity (≥98%) flavoring and fragrance agent[1]. As a colorless liquid with a specific gravity of 0.975–0.981 and a normal boiling point of 282 °C, it offers high thermal retention and oil solubility. Industrial procurement of this compound is driven by its JECFA compliance (No. 640) and its ability to maintain stable fruity and balsamic organoleptic profiles in lipid-rich or high-temperature processing environments where lighter ester analogs would rapidly volatilize [1].

Substituting 3-phenylpropyl isobutyrate with shorter-chain analogs, such as benzyl isobutyrate or phenethyl isobutyrate, fundamentally alters high-temperature processability and emulsion partitioning . The removal of one or two methylene groups from the alcohol chain reduces the boiling point by up to 44 °C and lowers the compound's hydrophobicity (LogP) [1]. In procurement and manufacturing, generic shorter-chain substitutes suffer from premature flash-off during thermal processing (e.g., baking, hot-melt compounding) and exhibit lower partitioning into the lipid phase of oil-in-water emulsions, leading to inconsistent product performance.

Thermal Volatility and Processing Stability

In high-temperature manufacturing, the volatility of an ester dictates its retention rate. 3-Phenylpropyl isobutyrate exhibits a normal boiling point of 282 °C . In direct comparison, the shorter-chain analog benzyl isobutyrate boils at 238 °C . This 44 °C difference significantly reduces the vapor pressure of 3-phenylpropyl isobutyrate at typical processing temperatures, preventing premature flash-off.

Evidence DimensionNormal Boiling Point (°C)
Target Compound Data282 °C
Comparator Or BaselineBenzyl isobutyrate (238 °C)
Quantified Difference+44 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

A 44 °C higher boiling point ensures that the compound survives high-heat processing steps, such as baking or extrusion, without requiring overdosing to compensate for evaporative loss.

Hydrophobicity and Emulsion Partitioning

For compounds formulated into oil-in-water emulsions, the octanol-water partition coefficient (LogP) determines how effectively the molecule remains in the lipid phase. 3-Phenylpropyl isobutyrate possesses an estimated LogP of 3.60 [1]. By contrast, benzyl isobutyrate has a LogP of 2.99 . This higher lipophilicity ensures that 3-phenylpropyl isobutyrate resists leaching into the aqueous phase.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound Data3.60
Comparator Or BaselineBenzyl isobutyrate (2.99)
Quantified Difference+0.61 higher LogP
ConditionsStandard computational/experimental LogP estimation at 25 °C

A higher LogP guarantees greater retention in the oil phase of emulsions, preventing flavor or fragrance degradation and phase instability in complex aqueous formulations.

Formulation Density and Phase Behavior

The specific gravity of an additive impacts its physical suspension in liquid matrices prior to emulsification. 3-Phenylpropyl isobutyrate has a specific gravity of 0.975–0.981 (sub-1.0) [1], making it slightly lighter than water. Benzyl isobutyrate, lacking the extended aliphatic chain, has a density of 1.003 g/mL (super-1.0) . This density threshold dictates whether the neat compound will float or sink in aqueous pre-mixes.

Evidence DimensionSpecific Gravity / Density at 25 °C
Target Compound Data0.975–0.981 g/mL
Comparator Or BaselineBenzyl isobutyrate (1.003 g/mL)
Quantified DifferenceTarget is sub-1.0 (lighter than water); comparator is super-1.0
ConditionsStandard density measurement at 25 °C

Procuring a sub-1.0 density ester prevents the material from pooling at the bottom of mixing vessels in non-agitated aqueous suspensions, improving homogenization efficiency compared to super-1.0 alternatives.

High-Temperature Flavor Compounding

Due to its boiling point of 282 °C, 3-phenylpropyl isobutyrate is the targeted choice for baked goods, extruded snacks, and hot-melt confectionery where shorter-chain esters flash off during processing .

Lipid-Based Emulsion Formulations

Leveraging its LogP of 3.60, this compound is suited for complex oil-in-water emulsions, ensuring the active organoleptic profile remains locked in the lipid phase rather than leaching into the aqueous matrix [1].

Long-Lasting Balsamic Fragrance Cores

Its sub-1.0 specific gravity and low volatility make it a highly retentive top/mid note in fine fragrances and household care products, providing prolonged substantivity compared to lighter benzyl or phenethyl analogs.

Physical Description

Colourless liquid; Fruity floral aroma
Colourless liquid, fruity-balsamic sweet odou

XLogP3

3.6

Density

d 0.99
0.971-0.977
0.975-0.981

UNII

Y9O48YFN18

Other CAS

103-58-2

Wikipedia

3-phenyl propyl isobutyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 2-methyl-, 3-phenylpropyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Fragrance material review on 3-phenylpropyl isobutyrate

S P Bhatia, J Cocchiara, G A Wellington, J Lalko, C S Letizia, A M Api
PMID: 21851849   DOI: 10.1016/j.fct.2011.07.048

Abstract

A toxicologic and dermatologic review of 3-phenylpropyl isobutyrate when used as a fragrance ingredient is presented. 3-Phenylpropyl isobutyrate is a member of the fragrance structural group cinnamyl phenylpropyl compounds. The common characteristic structural element of cinnamyl phenylpropyl materials is an aryl substituted primary alcohol/aldehyde/ester. They are simple aromatic compounds with saturated propyl or unsaturated propenyl side chains containing a primary oxygenated functional group which has little toxic potential. 3-Phenyl-1-propyl derivatives participate in the same beta oxidation pathways as do their parent cinnamic acid derivatives. This review contains a detailed summary of all available toxicology and dermatology papers that are related to this individual fragrance ingredient and is not intended as a stand-alone document. Available data for 3-phenylpropyl isobutyrate was evaluated then summarized and includes physical properties, acute toxicity, skin irritation and skin sensitization. A safety assessment of all cinnamyl phenyl propyl compounds will be published simultaneously with this document. Please refer to Belsito et al. (2011) for an overall assessment of the safe use of this material and all cinnamyl phenylpropyl materials in fragrances. Belsito, D., Bickers, D., Bruze, M., Dagli, M.L., Fryer, A., Greim, H., Miyachi, Y., Saurat, J.H., Sipes, I.G., 2011. A toxicologic and dermatologic assessment of cinnamyl phenylpropyl compounds when used as fragrance ingredients.


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